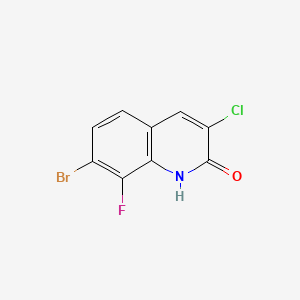
7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one is a chemical compound with the molecular formula C9H5BrClFN2 and a molecular weight of 275.51 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of quinoline derivatives followed by specific substitution reactions to introduce the bromo, chloro, and fluoro groups at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo, chloro, and fluoro) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Aplicaciones Científicas De Investigación
7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-3-chloroquinolin-2(1H)-one
- 7-Bromo-8-fluoroquinolin-2(1H)-one
- 3-Chloro-8-fluoroquinolin-2(1H)-one
Uniqueness
7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one is unique due to the specific combination of bromo, chloro, and fluoro substituents on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H4BrClFNO |
|---|---|
Peso molecular |
276.49 g/mol |
Nombre IUPAC |
7-bromo-3-chloro-8-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H4BrClFNO/c10-5-2-1-4-3-6(11)9(14)13-8(4)7(5)12/h1-3H,(H,13,14) |
Clave InChI |
OOPQGRBRCZQONJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C=C(C(=O)N2)Cl)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















